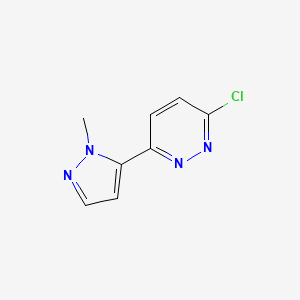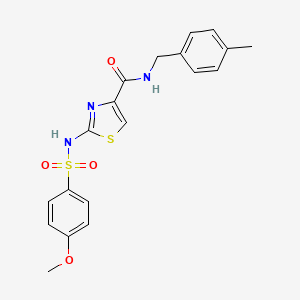![molecular formula C22H20N6O5S B2757460 6-[[4-(4-ethoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-70-9](/img/no-structure.png)
6-[[4-(4-ethoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[[4-(4-ethoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H20N6O5S and its molecular weight is 480.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electron Transport Materials
A novel alcohol-soluble n-type conjugated polyelectrolyte has been synthesized for application as an electron transport layer (ETL) in inverted polymer solar cells. This compound demonstrates high conductivity and electron mobility due to its electron-deficient nature and planar structure, enhancing the power conversion efficiency of the devices (Hu et al., 2015).
Antiviral Evaluation
Derivatives of pyrimidine-2,4-dione have been synthesized and evaluated for their antiviral activities against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1), indicating the potential medicinal applications of compounds within this chemical class (El-Etrawy & Abdel-Rahman, 2010).
Supramolecular Assemblies
Pyrimidine derivatives have been investigated as suitable ligands for co-crystallization with macrocyclic cations, leading to the formation of novel supramolecular assemblies. These compounds facilitate the creation of 2D and 3D networks through extensive hydrogen-bonding interactions, highlighting their utility in developing complex chemical architectures (Fonari et al., 2004).
Structural Characterization and Inhibitory Potential
The structural characterization of dihydropyrimidine derivatives has been explored, revealing their potential as dihydrofolate reductase inhibitors. Molecular docking simulations suggest these compounds could serve as templates for designing new inhibitors, indicating their significance in medicinal chemistry research (Al-Wahaibi et al., 2021).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 4-nitrobenzyl thiol, which is synthesized from 4-nitrobenzyl chloride and sodium thiolate. The second intermediate is a 4-ethoxyphenyl-1,2,4-triazole, which is synthesized from 4-ethoxyphenyl hydrazine and ethyl acetoacetate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "4-nitrobenzyl chloride", "sodium thiolate", "4-ethoxyphenyl hydrazine", "ethyl acetoacetate", "1H-pyrimidine-2,4-dione" ], "Reaction": [ "Step 1: Synthesis of 4-nitrobenzyl thiol", "4-nitrobenzyl chloride + sodium thiolate → 4-nitrobenzyl thiol", "Step 2: Synthesis of 4-ethoxyphenyl-1,2,4-triazole", "4-ethoxyphenyl hydrazine + ethyl acetoacetate → 4-ethoxyphenyl-1,2,4-triazole", "Step 3: Coupling of intermediates", "4-nitrobenzyl thiol + 4-ethoxyphenyl-1,2,4-triazole → 6-[[4-(4-ethoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" ] } | |
CAS RN |
852153-70-9 |
Molecular Formula |
C22H20N6O5S |
Molecular Weight |
480.5 |
IUPAC Name |
6-[[4-(4-ethoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20N6O5S/c1-2-33-18-9-7-16(8-10-18)27-19(11-15-12-20(29)24-21(30)23-15)25-26-22(27)34-13-14-3-5-17(6-4-14)28(31)32/h3-10,12H,2,11,13H2,1H3,(H2,23,24,29,30) |
InChI Key |
MZGIBCDHRRJMIQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2757377.png)
![3-(tetrahydro-2H-pyran-4-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2757378.png)
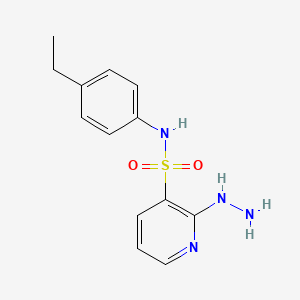
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2757380.png)
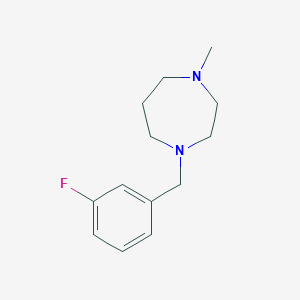
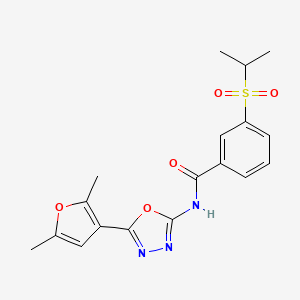
![3-(3-Chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2757384.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2757388.png)
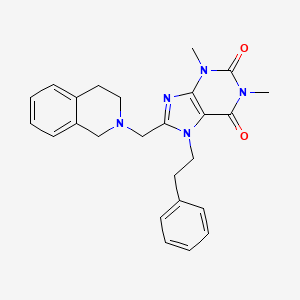

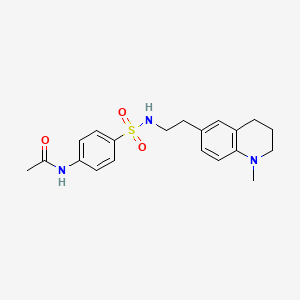
![tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2757395.png)
